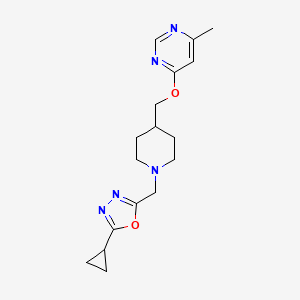

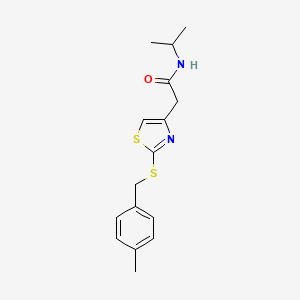

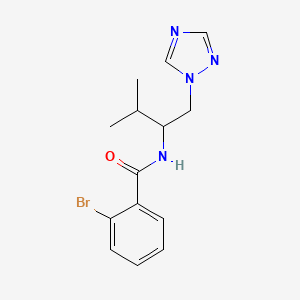

![molecular formula C15H11ClN2 B2924702 (E)-3-(4-chlorostyryl)imidazo[1,5-a]pyridine CAS No. 305372-69-4](/img/structure/B2924702.png)

(E)-3-(4-chlorostyryl)imidazo[1,5-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . In recent years, imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

Imidazo[1,5-a]pyridine is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings. It has a unique chemical structure that contributes to its versatility in various applications .Chemical Reactions Analysis

The direct functionalization of imidazo[1,5-a]pyridine has been considered as one of the most efficient strategies for the construction of imidazo[1,5-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,5-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Therapeutic Agent Development Imidazo[1,2-a]pyridine, a related compound, is recognized for its extensive applications in medicinal chemistry, including roles as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic agents. It's present in several marketed preparations, making it a valuable scaffold for developing novel therapeutic agents (Deep et al., 2016).

Corrosion Inhibition Imidazo[4,5-b] pyridine derivatives have shown high performance as inhibitors against mild steel corrosion. This indicates their potential applications in industrial settings for protecting metals against corrosive environments (Saady et al., 2021).

Enzyme and Receptor Ligands Imidazo[1,2-a]pyridines are of growing interest as enzyme inhibitors and receptor ligands. They have shown promise in anti-infectious applications, making them significant in drug discovery (Enguehard-Gueiffier & Gueiffier, 2007).

Synthetic Methods Development Research has been conducted on developing new methods for the synthesis of imidazo[1,2-a]pyridines, focusing on using inexpensive catalysts and mild reaction conditions. This enhances their biological activity and pharmaceutical applications (Ravi & Adimurthy, 2017).

Antiviral Applications Derivatives of imidazo[4,5-b]pyridine have been evaluated for their effectiveness against viruses such as human cytomegalovirus and herpes simplex, indicating their potential as novel antiviral agents (Cundy et al., 1997).

Photophysical Investigation Imidazo[1,5-a]pyridine-based compounds have been studied for their photophysical properties in liposome models, indicating their potential as fluorescent probes for biological applications (Renno et al., 2022).

N-Heterocyclic Carbene Chemistry The imidazo[1,5-a]pyridine structure provides a versatile platform for generating new types of stable N-heterocyclic carbenes, indicating its potential in the field of organometallic chemistry (Alcarazo et al., 2005).

Orientations Futures

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propriétés

IUPAC Name |

3-[(E)-2-(4-chlorophenyl)ethenyl]imidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c16-13-7-4-12(5-8-13)6-9-15-17-11-14-3-1-2-10-18(14)15/h1-11H/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQXSRCZXFNFBG-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)C=CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CN=C(N2C=C1)/C=C/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-2-(4-chlorophenyl)ethenyl]imidazo[1,5-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

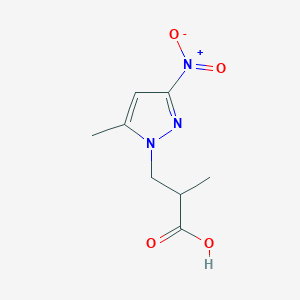

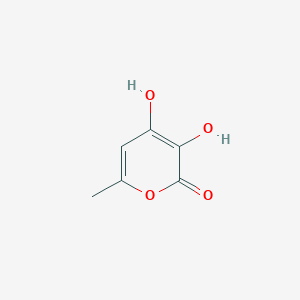

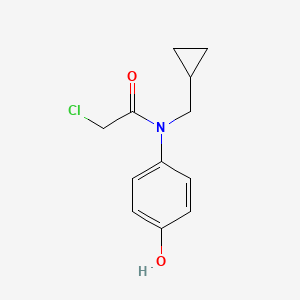

![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2924634.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924639.png)